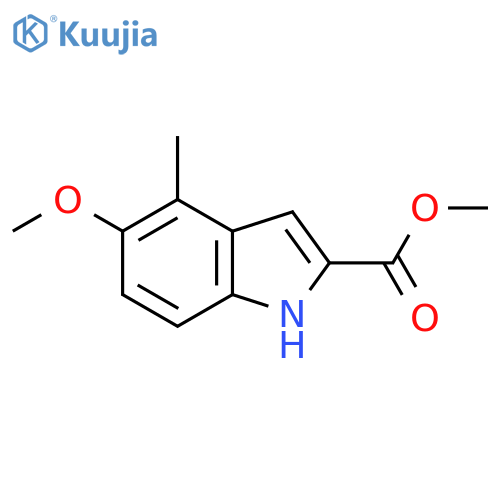

Cas no 2119386-81-9 (methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate)

2119386-81-9 structure

商品名:methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-29061722

- 2119386-81-9

- methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate

-

- インチ: 1S/C12H13NO3/c1-7-8-6-10(12(14)16-3)13-9(8)4-5-11(7)15-2/h4-6,13H,1-3H3

- InChIKey: HXTOKZZKIDXXKJ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC2=C(C=C(C(=O)OC)N2)C=1C

計算された属性

- せいみつぶんしりょう: 219.08954328g/mol

- どういたいしつりょう: 219.08954328g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 269

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-29061722-1g |

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95% | 1g |

$986.0 | 2023-09-06 | |

| Enamine | EN300-29061722-5g |

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95% | 5g |

$2858.0 | 2023-09-06 | |

| Enamine | EN300-29061722-10g |

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95% | 10g |

$4236.0 | 2023-09-06 | |

| 1PlusChem | 1P028URN-10g |

methyl5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95% | 10g |

$5298.00 | 2023-12-19 | |

| Aaron | AR028UZZ-1g |

methyl5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95% | 1g |

$1381.00 | 2025-02-17 | |

| Aaron | AR028UZZ-10g |

methyl5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95% | 10g |

$5850.00 | 2023-12-15 | |

| 1PlusChem | 1P028URN-5g |

methyl5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95% | 5g |

$3595.00 | 2023-12-19 | |

| Enamine | EN300-29061722-0.05g |

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95.0% | 0.05g |

$229.0 | 2025-03-19 | |

| Enamine | EN300-29061722-0.1g |

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95.0% | 0.1g |

$342.0 | 2025-03-19 | |

| Enamine | EN300-29061722-5.0g |

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate |

2119386-81-9 | 95.0% | 5.0g |

$2858.0 | 2025-03-19 |

methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289

2119386-81-9 (methyl 5-methoxy-4-methyl-1H-indole-2-carboxylate) 関連製品

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 917755-77-2(1-tert-Butyl 4-ethyl 4-(4-fluorobenzyl)-piperidine-1,4-dicarboxylate)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量